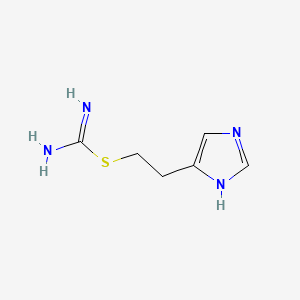
Imetit
説明
Synthesis Analysis
The synthesis of compounds like Imetit involves dynamic imine chemistry, which is central to dynamic covalent chemistry (DCC). This process is characterized by the reversible formation of imines from amines and aldehydes, allowing the construction of complex molecules and structures through thermodynamically controlled reactions. This methodology has been instrumental in creating highly symmetrical molecules and extended structures from simple precursors, employing template-directed protocols for added structural control (Belowich & Stoddart, 2012).
Molecular Structure Analysis
The molecular structure of Imetit and related compounds can be explored through the lens of reticular synthesis and the design of new materials. This approach involves the assembly of crystalline solid-state materials from molecular building blocks using secondary building units to direct ordered frameworks. Such strategies enable the creation of materials with predetermined structures, compositions, and properties, showcasing the significance of molecular structure in determining the functionality of synthesized materials (Yaghi et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving Imetit are influenced by its imine components, with the synthesis of imines from primary alcohols and amines under ambient conditions highlighting the versatility of imine chemistry. This oxygen-promoted synthesis bypasses the need for transition-metal catalysis, illustrating the reactive and adaptable nature of imine bonds in the construction of complex chemical structures (Himmelbauer et al., 2023).
Physical Properties Analysis
The physical properties of compounds like Imetit can be modeled and predicted through molecular modeling techniques, which examine various properties such as boiling points, molar volumes, and heats of vaporization. These studies utilize structural parameters and indices to model physical properties accurately, providing insight into the behavior of these compounds under different conditions (Needham, Wei, & Seybold, 1988).
Chemical Properties Analysis
The chemical properties of Imetit are closely related to its synthesis and molecular structure, with its reactivity and interactions being key aspects of its chemical behavior. Research into the catalytic asymmetric umpolung reactions of imines, for instance, demonstrates the potential for reversing the electronic characteristics of imine functionalities, enabling new approaches to the synthesis of amines and illustrating the innovative manipulation of chemical properties for synthetic applications (Wu, Hu, Li, & Deng, 2015).
特性
IUPAC Name |
2-(1H-imidazol-5-yl)ethyl carbamimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c7-6(8)11-2-1-5-3-9-4-10-5/h3-4H,1-2H2,(H3,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHSVUKQDJULKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCSC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8043737 | |
| Record name | Imetit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8043737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imetit | |
CAS RN |
102203-18-9 | |
| Record name | 2-(1H-Imidazol-5-yl)ethyl carbamimidothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102203-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imetit | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102203189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imetit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8043737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMETIT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/677MJ4VPZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Imetit?
A1: Imetit is a highly potent and selective agonist of the histamine H3 receptor (H3R). [, , , , , , , , , , , , ]
Q2: Where are histamine H3 receptors (H3Rs) primarily located?
A2: H3Rs are primarily located in the central nervous system (CNS) and to a lesser extent in the peripheral nervous system (PNS). [, , , , ]
Q3: How does Imetit interact with H3Rs?
A3: Imetit binds to H3Rs and mimics the action of the endogenous ligand, histamine, leading to receptor activation. [, , , ]
Q4: What are the downstream consequences of H3R activation by Imetit?
A4: H3R activation by Imetit primarily leads to the inhibition of neurotransmitter release, including histamine, dopamine, norepinephrine, serotonin, and glutamate. [, , , , , , , ] This inhibition occurs through Gi/o protein-coupled pathways, leading to downstream effects such as decreased cAMP production, modulation of ion channels (e.g., inhibition of N-type calcium channels), and altered intracellular signaling cascades (e.g., ERK1/2). [, , ]
Q5: Does Imetit affect the release of other neurotransmitters besides histamine?
A5: Yes, Imetit, through its action on H3Rs, has been shown to modulate the release of several other neurotransmitters, including norepinephrine, dopamine, and acetylcholine. [, , , , , , ]
Q6: How does Imetit affect norepinephrine release in the heart?
A6: Imetit, by activating H3Rs, inhibits both the exocytotic release of norepinephrine during early myocardial ischemia and the carrier-mediated release of norepinephrine during protracted ischemia. This inhibitory effect on norepinephrine release has been observed in both animal models and human heart tissue. [, ]
Q7: How does Imetit's effect on norepinephrine release relate to its potential therapeutic benefits?
A7: The excessive release of norepinephrine during myocardial ischemia contributes to cardiac dysfunction and arrhythmias. Imetit's ability to attenuate this release, as demonstrated in research using human heart tissue, suggests its potential as a novel therapeutic strategy for mitigating ischemia-related cardiac complications. [, ]
Q8: What is the molecular formula and weight of Imetit?
A8: Imetit has the molecular formula C6H10N4S and a molecular weight of 174.24 g/mol.
Q9: Is there any spectroscopic data available for Imetit?
A9: The provided research papers do not offer detailed spectroscopic data (NMR, IR, etc.) for Imetit.
A9: The provided research focuses on the pharmacological properties of Imetit. Data regarding its material compatibility and stability outside a biological context is not discussed.
A9: Imetit is not reported to possess catalytic properties. Its activity centers on its role as a ligand for the histamine H3 receptor.
Q10: Have computational approaches been used to study Imetit?
A12: While the provided research does not delve into specific computational studies, one study [] utilizes molecular modeling to understand how mutations within the transmembrane domain 5 of the H3 receptor affect the binding of Imetit and other agonists. This suggests that computational methods, like molecular docking and molecular dynamics simulations, can be valuable tools to explore the binding interactions of Imetit and other ligands with H3R.
Q11: Does the stereochemistry of Imetit affect its activity?
A11: The provided research does not explicitly state whether Imetit possesses chiral centers or if its stereochemistry impacts its activity.
A11: The documents primarily focus on the pharmacological effects of Imetit. Information about its chemical stability or formulation strategies to enhance its properties is not included.
A11: The research papers do not directly address SHE (Safety, Health, and Environment) regulations specific to Imetit.
Q12: What is the duration of action of Imetit?
A18: Studies in mice and rats show that the effect of Imetit on tele-methylhistamine levels in the cerebral cortex remains at its peak even after 6 hours post-administration. This suggests a relatively long duration of action for the drug. []
Q13: Are there differences in the effects of centrally and peripherally administered Imetit?
A19: Yes, research indicates distinct effects depending on the administration route. Peripherally administered Imetit decreases vascular tone in the mesenteric artery and increases intestinal oxygen uptake, potentially by inhibiting sympathetic vasoconstriction. In contrast, central administration of Imetit increases blood pressure and decreases mesenteric blood flow and oxygen consumption, suggesting activation of the sympathetic nervous system. [] This highlights the importance of considering both central and peripheral effects of Imetit.
Q14: In which in vitro models has Imetit been shown to be effective?
A20: Imetit effectively inhibits the binding of a radiolabeled H3 antagonist to rat brain membranes. [] It also inhibits potassium-induced release of histamine from rat brain slices and synaptosomes. [] Furthermore, Imetit inhibits calcitonin gene-related peptide release from cardiac C fibers in guinea pig atria, demonstrating its efficacy in modulating sensory nerve function. [] In a human cellular model (SH-SY5Y cells transfected with human H3R), Imetit effectively reduced intracellular calcium increases and norepinephrine exocytosis in response to membrane depolarization, highlighting its efficacy in modulating neurotransmitter release. []
Q15: What in vivo models have been used to study the effects of Imetit?
A15: Several animal models have been employed, including:
- Rodent models of allergic rhinitis: Imetit effectively reduces nasal symptoms like sneezing and rubbing in ovalbumin-sensitized guinea pigs and mice. [, ]
- Rodent models of myocardial infarction: Imetit demonstrates cardioprotective effects in rats by attenuating isoproterenol-induced ECG abnormalities, heart rate changes, oxidative stress, and myocardial injury. [, ]
- Rodent models of obesity and diabetes: Imetit reduces appetite, body weight, fat mass, and improves metabolic parameters in diet-induced obese mice. []
- Primate models of Parkinson’s disease: Imetit reduces L-DOPA-induced chorea in MPTP-lesioned marmosets. []
Q16: Have clinical trials been conducted with Imetit in humans?
A16: The provided research does not mention any completed or ongoing clinical trials involving Imetit in humans.
A16: The development of resistance to Imetit is not discussed in the provided research papers.
Q17: What are the potential adverse effects of Imetit?
A24: While the research primarily focuses on the potential therapeutic benefits of Imetit, one study [] observed that high doses of Imetit (10 mg/kg) administered alone, without L-DOPA, exacerbated parkinsonian disability in MPTP-lesioned marmosets. This finding underscores the need for careful dose optimization in future preclinical and clinical studies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



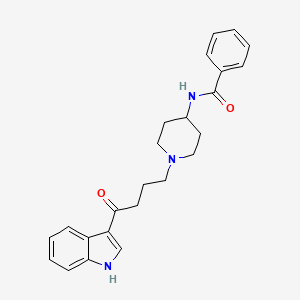
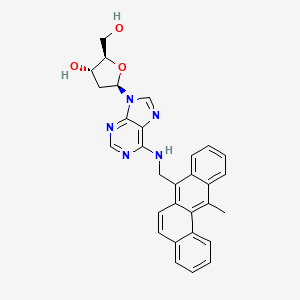
![(1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo[6,7]phenanthro[3,4-b]oxirene-2,3-diol](/img/structure/B1201497.png)

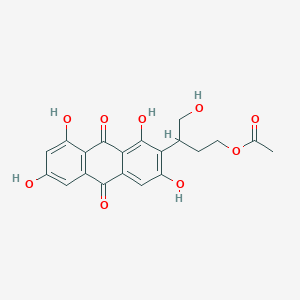
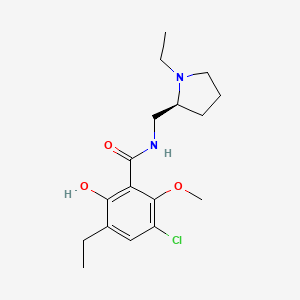


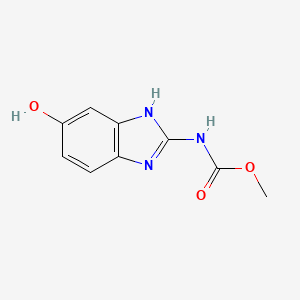
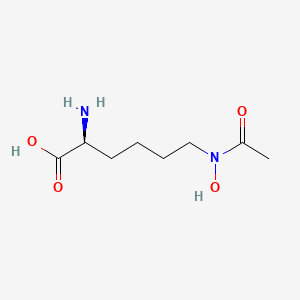
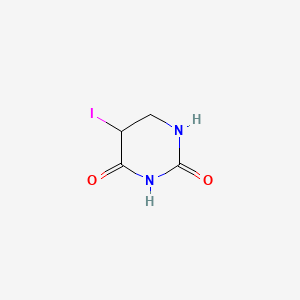
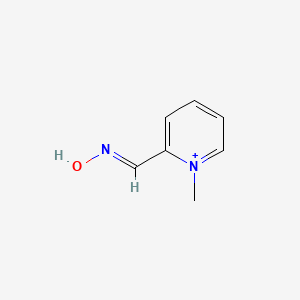
![2-[6-[6-[1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid](/img/structure/B1201517.png)
